molecular formula C13H20ClNO2 B2761810 l-Isoleucine benzyl ester hydrochloride CAS No. 103310-88-9

l-Isoleucine benzyl ester hydrochloride

Cat. No. B2761810
CAS RN: 103310-88-9
M. Wt: 257.76
InChI Key: KGVGWRRIIMXOQH-JGAZGGJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Isoleucine benzyl ester hydrochloride is a chemical compound used in various applications, including chemical synthesis . It is also used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of a similar compound, L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt, is C₂₀H₂₇NO₅S . The molecular weight is 393.5 . For Benzyl-L-isoleucine methyl ester hydrochloride, the molecular weight is 271.79 .

Scientific Research Applications

Pest Control

The compound l-Isoleucine, N-allyloxycarbonyl-, and dodecyl ester, which is similar to l-Isoleucine benzyl ester hydrochloride, has been isolated from actinobacteria and used against agricultural insect pests and human vector mosquitoes . It showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .

Pharmaceutical Intermediate

l-Isoleucine benzyl ester hydrochloride can be used as a pharmaceutical intermediate . It can be used to produce other compounds, such as 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester .

Production of 4-Hydroxyisoleucine

l-Isoleucine hydroxylase, which is related to l-Isoleucine benzyl ester hydrochloride, can be used to convert L-Ile to 4-hydroxyisoleucine . This compound, 4-HIL, is a promising drug with potential applications mainly in the pharmaceutical industry .

Protein Engineering

The disulfide bond in l-isoleucine hydroxylase protein was rationally designed to improve its thermostability . This could facilitate industrial scale production of 4-hydroxyisoleucine and may be suitable for protein engineering of other hydroxylases .

Antioxidant Activities

The compound l-Isoleucine, N-allyloxycarbonyl-, and dodecyl ester has also been studied for its antioxidant activities . This suggests that l-Isoleucine benzyl ester hydrochloride could potentially have similar properties.

Chemical Synthesis

l-Isoleucine benzyl ester hydrochloride can be used for chemical synthesis . It can be used to produce other compounds, expanding its applications in various fields of research .

Safety and Hazards

The safety data sheet for a similar compound, L-Isoleucine methyl ester hydrochloride, indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance is advised .

properties

IUPAC Name

benzyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,14H2,1-2H3;1H/t10-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVGWRRIIMXOQH-JGAZGGJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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